1-(4-Aminophenyl)-1,3-diazinan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-2-4-9(5-3-8)13-7-1-6-12-10(13)14/h2-5H,1,6-7,11H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTPJQXCNWNFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 4 Aminophenyl 1,3 Diazinan 2 One and Its Analogues
Established Synthetic Routes to the 1,3-Diazinan-2-one Cyclic Urea (B33335) Scaffold
The 1,3-diazinan-2-one, or N,N'-trimethyleneurea, is a six-membered cyclic urea that serves as the foundational scaffold for the title compound. stenutz.eu A variety of synthetic methods have been established for its preparation, often utilizing readily available starting materials.
One of the most traditional and widely employed methods involves the reaction of 1,3-diaminopropane (B46017) with a carbonyl source. Phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or diphosgene, are common reagents for this transformation. The reaction proceeds via the formation of a bis-carbamoyl chloride intermediate, which then undergoes intramolecular cyclization to afford the 1,3-diazinan-2-one ring.
An alternative and often preferred approach utilizes urea as the carbonyl source. Heating 1,3-diaminopropane with urea results in the displacement of ammonia (B1221849) and the formation of the cyclic urea. This method is advantageous due to the low cost and low toxicity of urea.
More contemporary methods focus on greener and more efficient syntheses. For instance, the direct carbonylation of 1,3-diaminopropane with carbon dioxide in the presence of a suitable catalyst offers a more atom-economical route. Additionally, oxidative carbonylation of the diamine using carbon monoxide and an oxidant, often catalyzed by transition metals, has been explored.
A summary of common synthetic routes to the 1,3-diazinan-2-one scaffold is presented in the table below.
| Starting Materials | Reagents | Key Features |
| 1,3-Diaminopropane | Phosgene or equivalents (e.g., triphosgene) | High yielding but involves toxic reagents. |
| 1,3-Diaminopropane | Urea | Cost-effective and less hazardous. |
| 1,3-Diaminopropane | Carbon Dioxide | Atom-economical, green approach. |
| 1,3-Diaminopropane | Carbon Monoxide, Oxidant | Transition-metal catalyzed. |
Strategies for Regioselective Incorporation of the 4-Aminophenyl Moiety
The key challenge in the synthesis of 1-(4-aminophenyl)-1,3-diazinan-2-one lies in the regioselective formation of the C-N bond between the phenyl ring and one of the nitrogen atoms of the cyclic urea. Two primary strategies can be envisioned: building the ring from a pre-functionalized aniline (B41778) or N-arylation of a pre-formed 1,3-diazinan-2-one ring.
A common and effective strategy involves a two-step process starting with the N-arylation of 1,3-diaminopropane with an appropriately protected or masked 4-aminophenyl halide, followed by cyclization. For example, reacting 1,3-diaminopropane with 1-fluoro-4-nitrobenzene (B44160) would yield N-(4-nitrophenyl)propane-1,3-diamine. This intermediate can then be cyclized using a carbonyl source as described in section 2.1. The final step involves the reduction of the nitro group to the desired amine, for instance, through catalytic hydrogenation. researchgate.net
Alternatively, direct N-arylation of the 1,3-diazinan-2-one scaffold can be achieved using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the formation of C-N bonds. wikipedia.orgwikipedia.org For regioselective mono-arylation, a protecting group strategy on one of the nitrogen atoms of the cyclic urea may be necessary. For instance, a removable protecting group like a benzyl (B1604629) or a carbamate (B1207046) group could be installed on one nitrogen, followed by the cross-coupling reaction with a protected 4-aminophenyl halide (e.g., 4-bromoaniline (B143363) protected with a Boc group). Subsequent deprotection of both the amino group and the second urea nitrogen would yield the target compound.
Development of Novel Synthetic Methodologies for Enhanced Yield and Selectivity
Recent research has focused on developing more efficient and selective methods for the synthesis of N-aryl cyclic ureas. These advancements often involve the use of novel catalytic systems and optimized reaction conditions.
For the N-arylation step, significant progress has been made in the development of highly active palladium and copper catalysts for Buchwald-Hartwig and Ullmann-type reactions. The use of sterically hindered and electron-rich phosphine (B1218219) ligands for palladium catalysts has been shown to improve reaction rates and yields, even with less reactive aryl chlorides. nih.govbeilstein-journals.org Similarly, the use of specific ligands for copper-catalyzed N-arylations has allowed for milder reaction conditions and broader substrate scope. nih.govmdpi.com
Furthermore, flow chemistry approaches are gaining traction for the synthesis of such compounds. Continuous flow reactors can offer better control over reaction parameters, leading to improved yields and selectivity, as well as enhanced safety and scalability.
Derivatization and Functionalization Approaches for this compound
The presence of a reactive primary amino group and a cyclic urea moiety in this compound allows for a wide range of derivatization and functionalization reactions.
Chemical Transformations of the Amino Group (e.g., acylation, diazotization, alkylation)
The primary amino group on the phenyl ring is a versatile handle for further chemical modifications.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for introducing a variety of functional groups and for modulating the electronic properties of the molecule. researchgate.net
Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orgnumberanalytics.com The resulting diazonium salt is a valuable intermediate that can be converted into a wide array of functional groups through Sandmeyer-type reactions, including halogens, cyano, and hydroxyl groups. spcmc.ac.in
Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. Controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging but can be achieved by careful control of stoichiometry and reaction conditions. Reductive amination with aldehydes or ketones is another common method for introducing alkyl groups.
Modifications and Substitutions on the Diazinan Ring System
The 1,3-diazinan-2-one ring itself can also be a target for chemical modification.
N-Alkylation/Arylation: The remaining N-H group on the diazinan ring can be alkylated or arylated using similar methods described for the incorporation of the aminophenyl moiety, such as reaction with alkyl halides or transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of unsymmetrically N,N'-disubstituted cyclic ureas.
Substitution on the Carbon Backbone: The methylene (B1212753) groups of the diazinan ring can be functionalized, although this is generally more challenging. Strategies may involve the synthesis of the cyclic urea from substituted 1,3-diaminopropanes. For example, starting with a 2-substituted-1,3-diaminopropane would lead to a 5-substituted 1,3-diazinan-2-one.
The following table summarizes some potential derivatization reactions for this compound.
| Reaction Type | Reagents and Conditions | Functional Group Transformation |
| Amino Group Transformations | ||
| Acylation | Acyl chloride/anhydride, base | -NH₂ → -NHCOR |
| Diazotization | NaNO₂, HCl, 0-5 °C | -NH₂ → -N₂⁺Cl⁻ |
| Alkylation | Alkyl halide, base or Reductive amination | -NH₂ → -NHR or -NR₂ |
| Diazinan Ring Modifications | ||
| N-Alkylation | Alkyl halide, base | >NH → >NR |
| N-Arylation | Aryl halide, Pd or Cu catalyst | >NH → >NAr |
Structural Elucidation and Advanced Spectroscopic Characterization
Analysis of Intermolecular Interactions and Crystal Packing:A definitive analysis of hydrogen bonding networks (such as N–H···O and N–H···N) and crystal packing is contingent on the availability of single-crystal X-ray diffraction data, which has not been found for 1-(4-Aminophenyl)-1,3-diazinan-2-one.
Until dedicated research on the synthesis and detailed characterization of this compound is published, a comprehensive and scientifically robust article on its structural and spectroscopic properties remains an endeavor for future scientific investigation.
Lack of Publicly Available Research Data for this compound Prevents Detailed Analysis
A thorough review of scientific literature and chemical databases reveals a significant gap in an available experimental data for the compound This compound . While the chemical structure is known and registered in databases such as PubChem, detailed research findings necessary for a comprehensive analysis of its structural elucidation, advanced spectroscopic characterization, and specific non-covalent interactions are not present in the public domain.
The specific requirements for a detailed discussion on π-π stacking and other non-covalent interactions necessitate experimental data, typically derived from single-crystal X-ray diffraction studies. These studies provide precise information on the three-dimensional arrangement of molecules in a solid state, from which intermolecular distances and geometries of interactions can be determined. Similarly, a section on advanced spectroscopic characterization would require published nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and other spectroscopic data.
Searches for this information have been unsuccessful, yielding no specific studies that have characterized this compound to the required level of detail. While general principles of π-π stacking can be discussed for the aminophenyl group and non-covalent interactions are characteristic of the cyclic urea (B33335) moiety, applying these general concepts without specific experimental or computational data for the molecule would be speculative and not meet the standards of a scientifically accurate and authoritative article.
Therefore, due to the absence of detailed and specific research findings for this compound in the available scientific literature, it is not possible to generate the requested article with the specified content and structure.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the precise determination of a molecule's electronic and geometric properties, providing a foundation for understanding its chemical nature.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(4-Aminophenyl)-1,3-diazinan-2-one, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By using functionals like B3LYP in combination with a basis set such as 6-311G(d,p), researchers can calculate the molecule's ground-state energy and obtain precise bond lengths and angles. This optimized geometry represents the lowest energy conformation of the molecule and is the starting point for most other computational analyses.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO-LUMO gap can predict its reactivity in chemical reactions. Furthermore, these calculations can be used to simulate UV-visible spectra, as the electronic transitions between these orbitals correspond to the absorption of light at specific wavelengths.
Table 1: Frontier Molecular Orbital Parameters
| Parameter | Description |
|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO, indicating chemical reactivity |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, while the hydrogen atoms of the amino group would exhibit positive potential.
Theoretical Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations can predict its infrared (IR), and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum can be assigned to specific bond stretching and bending modes, while the computed chemical shifts in the NMR spectrum can help in assigning the signals to specific protons and carbon atoms in the molecule.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Molecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior. These methods are essential for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules, such as solvent molecules or biological macromolecules. Molecular dynamics simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves and changes shape over time. This can reveal the preferred conformations of the molecule and the energy barriers between them, providing a more complete understanding of its behavior in a realistic environment.
Theoretical Reaction Dynamics and Mechanistic Pathway Elucidation
The elucidation of reaction mechanisms through computational chemistry provides profound insights into the formation and transformation of molecules like this compound. This field uses quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.
Reaction Pathway Modeling: For cyclic ureas, a common synthesis route involves the reaction of diamines with a carbonyl source, such as CO2. Theoretical studies on these types of reactions typically investigate the following:
Reactant and Product Geometries: Optimization of the three-dimensional structures of reactants, intermediates, transition states, and products.
Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Energy Profile Calculation: Determining the relative energies of all species involved in the reaction to construct a complete reaction energy profile. This helps in identifying the rate-determining step.
For instance, a proposed mechanism for the formation of a cyclic urea (B33335) from a diamine and a carbonyl source would be modeled to calculate the activation energy for each step. mdpi.com This could involve the initial nucleophilic attack of an amine group, the formation of a carbamic acid intermediate, and the final intramolecular cyclization with the elimination of a small molecule like water.
Illustrative Reaction Coordinate Analysis: The following table represents a hypothetical energy profile for a key cyclization step in the synthesis of a diazinanone ring, as would be determined by DFT calculations.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant Complex | Pre-reaction complex of the linear precursor | 0.0 |
| Transition State (TS) | Structure at the peak of the energy barrier | +25.4 |
| Product | The final cyclized 1,3-diazinan-2-one ring | -15.2 |
Note: This data is illustrative and not based on a specific study of this compound.
Such theoretical studies can clarify the role of catalysts, solvents, and substituent effects on the reaction rate and yield, providing a predictive framework for optimizing synthetic protocols. mdpi.com
Computational Exploration of Chemical Space for Analogues and Derivatives
Computational methods are indispensable tools for exploring the vast chemical space of analogues and derivatives of a lead compound like this compound. These in silico techniques allow for the rapid screening of virtual libraries of compounds to identify candidates with potentially enhanced properties.
Virtual Screening and Molecular Docking: A primary goal of exploring analogues is often to discover molecules with high affinity and selectivity for a specific biological target. This process typically involves:
Library Generation: Creating a virtual library of derivatives by systematically modifying the core structure of this compound. Modifications could include altering substituents on the phenyl ring or the diazinan-2-one core.
Molecular Docking: Simulating the binding of each virtual compound into the active site of a target protein. This method predicts the preferred binding orientation and calculates a "docking score," which estimates the binding affinity. mdpi.com
Hit Identification: Compounds with the most favorable docking scores are selected as "hits" for further investigation.
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction: Beyond target binding, computational models can predict a wide range of molecular properties.
QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a set of known active and inactive molecules, a predictive model can be built to estimate the activity of new, untested analogues.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational algorithms to forecast the pharmacokinetic and toxicological properties of a molecule. scienceopen.com This is crucial for filtering out candidates that are likely to fail in later stages of development due to poor bioavailability or toxicity.
Illustrative Data from a Virtual Screening Campaign: The table below shows hypothetical results from a computational screening of derivatives of this compound against a target protein.
| Compound ID | Modification on Phenyl Ring | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) |
| Parent | -NH2 | -7.5 | 85 |
| Analog-01 | -OH | -7.9 | 88 |
| Analog-02 | -F | -8.2 | 90 |
| Analog-03 | -CN | -8.8 | 75 |
| Analog-04 | -SO2NH2 | -9.5 | 60 |
Note: This data is for illustrative purposes to demonstrate the output of computational exploration and does not represent actual experimental results.
Through these integrated computational strategies, researchers can prioritize the synthesis of a smaller, more promising set of derivatives, thereby saving significant time and resources in the discovery of new molecules with desired characteristics.
Reaction Mechanisms and Chemical Reactivity of 1 4 Aminophenyl 1,3 Diazinan 2 One
Mechanistic Pathways of Addition, Elimination, Substitution, and Rearrangement Reactions
The reactivity of 1-(4-Aminophenyl)-1,3-diazinan-2-one in fundamental organic reactions is largely centered around the aminophenyl group and the N-H protons of the cyclic urea (B33335).
Addition Reactions: The primary amino group can undergo addition reactions with carbonyl compounds to form Schiff bases (imines). This reaction typically proceeds via a tetrahedral intermediate, followed by dehydration.
Elimination Reactions: While less common for the core structure, elimination reactions could be relevant in derivatives of the parent compound where suitable leaving groups are present on the alkyl chain of the diazinan-2-one ring.
Substitution Reactions: The aminophenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. Halogenation, nitration, and sulfonation would be directed to the ortho positions relative to the amino group. The nitrogen of the amino group can also act as a nucleophile in substitution reactions, for instance, in acylation or alkylation reactions. N-acylation of the primary amine is a common transformation.
Rearrangement Reactions: Rearrangement reactions are not a prominent feature of this compound's reactivity profile under normal conditions. However, under specific catalytic or thermal conditions, rearrangements involving the substituents on the aromatic ring could be envisioned.
| Reaction Type | Reagents/Conditions | Expected Product | Mechanistic Notes |
| N-Acylation | Acyl chloride, base | N-(4-(1,3-diazinan-2-on-1-yl)phenyl)acetamide | Nucleophilic attack of the primary amine on the acyl chloride. |
| Electrophilic Aromatic Substitution (Bromination) | Br2, FeBr3 | 1-(2-bromo-4-aminophenyl)-1,3-diazinan-2-one | The amino group directs the substitution to the ortho position. |
| Imine Formation | Aldehyde/Ketone, acid catalyst | Schiff base derivative | Nucleophilic addition of the amine to the carbonyl, followed by dehydration. |
Hydrolytic Reactivity and Decomposition Mechanisms
The diazinan-2-one ring, being a cyclic urea, is susceptible to hydrolysis, particularly under acidic or basic conditions, although it is generally more stable than acyclic ureas.
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. Subsequent proton transfers and ring cleavage would lead to the formation of N-(4-aminophenyl)-1,3-diaminopropane and carbon dioxide.
Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion can directly attack the carbonyl carbon. The resulting tetrahedral intermediate can then collapse, leading to ring opening. This process is generally slower than acid-catalyzed hydrolysis.
Decomposition of the molecule at elevated temperatures would likely involve the breakdown of the diazinan-2-one ring and potential side reactions involving the aminophenyl group.
Oxidative and Reductive Transformations Involving the Aminophenyl and Diazinan Moieties
The aminophenyl group is the primary site for oxidative and reductive transformations.
Oxidation: The primary aromatic amine can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation might lead to the formation of nitroso or nitro compounds, while stronger oxidation could result in polymerization or degradation of the aromatic ring.
Reduction: The diazinan-2-one moiety is generally resistant to reduction. The carbonyl group can be reduced under harsh conditions using strong reducing agents like lithium aluminum hydride, which would likely lead to the corresponding cyclic amine. The aminophenyl group is already in a reduced state.
| Transformation | Reagents | Potential Product(s) |
| Oxidation of Amine | H2O2, m-CPBA | 1-(4-nitrophenyl)-1,3-diazinan-2-one |
| Reduction of Carbonyl | LiAlH4 | 1-(4-aminophenyl)-1,3-diazinane |
Investigation of Ring-Opening and Ring-Closing Reaction Mechanisms of the Diazinan-2-one Scaffold
The stability of the six-membered diazinan-2-one ring is a key aspect of the molecule's chemistry.
Ring-Opening Reactions: As discussed under hydrolysis, the ring can be opened under nucleophilic attack at the carbonyl carbon. This reactivity is fundamental to its potential role as a precursor in the synthesis of other molecules.
Ring-Closing Reactions (Synthesis): The formation of the diazinan-2-one ring is typically achieved through a ring-closing reaction. A common synthetic route would involve the reaction of N-(4-aminophenyl)-1,3-diaminopropane with a carbonyl source such as phosgene (B1210022), triphosgene (B27547), or a dialkyl carbonate. The mechanism involves nucleophilic attack of the amines on the carbonyl source, followed by intramolecular cyclization with the elimination of a small molecule (e.g., HCl or an alcohol).
Structure Function/property Relationships: Mechanistic and Theoretical Perspectives
Influence of Substituent Effects on Electronic and Steric Properties of the Molecule
The electronic and steric properties of 1-(4-Aminophenyl)-1,3-diazinan-2-one are primarily governed by the interplay between the electron-donating amino group and the properties of the phenyl and diazinan-2-one rings.
The amino group (-NH2) in the para-position of the phenyl ring significantly influences the molecule's electronic landscape. As a strong electron-donating group, it increases the electron density of the aromatic π-system through n-π conjugation. researchgate.net This effect is most pronounced at the ortho and para positions relative to the amino substituent. researchgate.net The increased electron density makes the aromatic ring more susceptible to electrophilic attack.
Conversely, the 1,3-diazinan-2-one moiety can be considered a substituent on the phenyl ring. Its electronic effect is more complex, involving both inductive and resonance contributions. The nitrogen atom attached to the ring can donate electron density, while the carbonyl group (C=O) within the cyclic urea (B33335) structure is electron-withdrawing.
Steric effects also play a crucial role. The presence of substituents, particularly in positions ortho to the point of attachment, can create steric hindrance. nih.govrsc.org This can influence the molecule's conformation, restricting the rotation around the C-N bond that connects the phenyl ring to the diazinan-2-one moiety. Such steric constraints can affect how the molecule interacts with other molecules or biological targets. nih.govrsc.org For instance, in related heterocyclic compounds, the addition of groups to positions ortho to a nitrogen atom can increase steric demand around a metal center in coordination chemistry. nih.gov
Table 1: Predicted Substituent Effects on Key Molecular Properties
| Substituent Position on Phenyl Ring | Electronic Effect | Steric Influence | Predicted Impact on Reactivity |
| Ortho to -NH2 group | Electron-donating, may enhance ring activation | Moderate steric hindrance, may influence binding orientation | Increased susceptibility to electrophilic substitution |
| Meta to -NH2 group | Less pronounced electronic effect compared to ortho/para | Minimal steric hindrance | Modest change in reactivity |
| Ortho to diazinan-2-one | Electron-withdrawing/donating balance | High steric hindrance, may restrict bond rotation significantly | Potential decrease in reactivity due to steric shielding |
Correlation Between Molecular Architecture and Chemical Reactivity Profiles
The aminophenyl portion is a key center for reactivity. The amino group itself is nucleophilic and can undergo reactions such as alkylation and acylation. nih.gov Furthermore, its electron-donating nature activates the phenyl ring, directing electrophilic aromatic substitution to the positions ortho to the amino group.
The 1,3-diazinan-2-one ring, a cyclic urea, also possesses distinct reactive characteristics. The carbonyl group is susceptible to nucleophilic attack, and the N-H protons are acidic and can be removed by a base. The stability and reactivity of such heterocyclic systems are well-documented, with their specific chemical behavior depending on ring size, substituents, and saturation level. beilstein-journals.org
The spatial arrangement of these functional groups creates a specific three-dimensional structure that dictates how the molecule approaches and interacts with reactants. mdpi.com Studies on analogous heterocyclic compounds show that the molecular geometry and the presence of various functional groups define the molecule's supramolecular characteristics and reactivity. mdpi.com
Mechanistic Insights into Functional Modulation through Structural Modifications
Modifying the structure of this compound can systematically modulate its functional properties. These modifications can alter the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities, thereby fine-tuning its reactivity and potential biological activity. researchgate.netmdpi.com
Structural modifications can be targeted at several locations:
The Amino Group: Acylation or alkylation of the amino group would change its electronic effect from strongly donating to less donating or even withdrawing (in the case of forming an amide). This would decrease the nucleophilicity of the aromatic ring.
The Phenyl Ring: Introducing additional substituents onto the phenyl ring would alter the molecule's electronic properties and steric bulk. Electron-withdrawing groups would decrease the ring's reactivity towards electrophiles, while electron-donating groups would increase it. researchgate.net
The Diazinan-2-one Ring: Substitution on the nitrogen atoms of the cyclic urea would change its hydrogen-bonding potential and steric environment. For instance, replacing an N-H proton with an alkyl group would remove a hydrogen bond donor site.
Research on other molecular systems has shown that such modifications can significantly impact properties like metabolic stability and binding affinity for biological targets. nih.gov The goal of these modifications is often to enhance a desired property while minimizing others. nih.gov
Theoretical Prediction of Chemical Behavior and Performance Based on Structural Motifs
Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like this compound based on their structural motifs. Methods such as Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT) are particularly valuable. nih.govfrontiersin.org
QSAR models can correlate structural features with chemical or biological activity. For aminophenyl-containing compounds, QSAR studies have highlighted the importance of certain descriptors for activity, including:
Hydrophobicity: The inclusion of hydrophobic substituents often enhances activity. nih.gov
Hydrogen Bond Donors/Acceptors: The presence and spatial arrangement of hydrogen bond donors and acceptors are critical for molecular recognition and binding. nih.govnih.gov
Aromatic Rings: Aromatic rings are often key pharmacophoric features, participating in π-π stacking and hydrophobic interactions. nih.govresearchgate.net
A predictive QSAR model for derivatives of this compound would likely identify the amino group and the carbonyl oxygen as key hydrogen-bonding sites, and the phenyl ring as a crucial hydrophobic and aromatic feature. nih.gov
Density Functional Theory (DFT) calculations can provide deeper insights into the molecule's electronic structure and reactivity. nih.govmdpi.com By calculating the energies of the Frontier Molecular Orbitals (HOMO and LUMO), one can predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com The Molecular Electrostatic Potential (MEP) map visually represents the electron-rich and electron-poor regions of the molecule, further identifying reactive sites. nih.govmdpi.com For this molecule, DFT would likely show a high HOMO density on the aminophenyl ring, indicating its susceptibility to electrophilic attack, while the LUMO might be centered around the carbonyl group, indicating its electrophilic character.
Table 2: Key Structural Motifs and Their Predicted Influence on Chemical Behavior
| Structural Motif | Predicted Role in Reactivity | Relevant Theoretical Descriptors |
| 4-Amino Group | Hydrogen bond donor, increases ring nucleophilicity | Hydrogen Bond Donor (HBD) count, pKa |
| Phenyl Ring | Hydrophobic interactions, π-π stacking, site of electrophilic substitution | LogP, Aromaticity Index, Molecular Surface Area |
| 1,3-Diazinan-2-one | Hydrogen bond donor/acceptor, rigid scaffold | Hydrogen Bond Acceptor (HBA) count, Dipole Moment |
| Carbonyl Group | Electrophilic center, hydrogen bond acceptor | Partial atomic charge, LUMO energy |
Advanced Chemical Applications and Material Science Perspectives
Role as a Monomer in Polymer Synthesis and Materials Engineering
The bifunctional nature of 1-(4-Aminophenyl)-1,3-diazinan-2-one, possessing a reactive primary aromatic amine and a cyclic urea (B33335) moiety, makes it a promising candidate as a monomer for the synthesis of a variety of polymers. The aromatic amine group can readily participate in polycondensation and addition reactions, while the cyclic urea could potentially undergo ring-opening polymerization under certain conditions.
The primary amino group on the phenyl ring is the more reactive site for polymerization. It can undergo reactions typical of aromatic amines to form a range of polymers.
Polycondensation: The aminophenyl group can react with dicarboxylic acids, diacyl chlorides, or dianhydrides to form polyamides and polyimides, respectively. These reactions proceed through nucleophilic acyl substitution, forming strong and stable amide or imide linkages in the polymer backbone.
Addition Polymerization: The amine group can also participate in addition reactions. For instance, it can react with diisocyanates to form polyureas. tri-iso.comtri-iso.com This reaction is typically rapid and can be performed in bulk or solution. Furthermore, Michael addition polymerization with acrylic monomers is another potential route for creating novel polymer structures. acs.org
Ring-Opening Polymerization: While less common for this type of structure, the 1,3-diazinan-2-one ring could potentially be opened under specific catalytic conditions, such as with strong acids, bases, or organometallic catalysts. researchgate.netnih.gov This would lead to the formation of a linear polymer with repeating urethane-like units. However, the reactivity of the aromatic amine would likely dominate in most polymerization scenarios.
Controlled synthesis strategies, such as living polymerization techniques, could potentially be employed to produce polymers with well-defined molecular weights and low dispersity. This would be particularly relevant for anionic or coordination polymerization methods. libretexts.org
The unique structure of this compound makes it an attractive building block for advanced polymeric materials.
Covalent Organic Frameworks (COFs): The aminophenyl moiety can serve as a linker in the synthesis of COFs. rsc.orgmdpi.comnih.gov COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. By reacting this compound with multifunctional aldehydes, imine-linked COFs could be formed. researchgate.netacs.org The cyclic urea group would be a pendant functionality within the pores of the COF, potentially influencing its properties such as gas sorption or catalytic activity.
| Monomer 1 (Amine Linker) | Monomer 2 (Aldehyde Linker) | Resulting COF Linkage | Potential Application |
|---|---|---|---|
| 1,3,5-Tris(4-aminophenyl)benzene | Terephthalaldehyde | Imine | Gas Storage |
| 1,3,5-Tris(4-aminophenyl)triazine | 4,4'-Biphenyldicarboxaldehyde | Imine | Separation |
| This compound | 1,3,5-Triformylphloroglucinol | Imine | Catalysis |
Polyurethanes: Aromatic diamines are commonly used as chain extenders in the synthesis of polyurethanes, reacting with isocyanate prepolymers to form hard segments within the polymer structure. google.comgoogle.com While this compound is a monoamine, it could be used to cap the ends of polymer chains or be incorporated into the polymer backbone if the cyclic urea ring participates in the reaction. A more direct route to polyurethane-like materials would be through a non-isocyanate pathway, for instance, by reacting with dicarbamates.
Chemical Principles and Bioactivation Mechanisms in Prodrug Design
The aminophenyl group is a common structural motif in many pharmaceuticals and can be a target for prodrug design to improve a drug's physicochemical and pharmacokinetic properties. nih.govnih.gov this compound itself could be considered a scaffold for developing new chemical entities where the cyclic urea part contributes to the pharmacological activity, and the aminophenyl group allows for prodrug modifications.
The primary amino group of this compound can be temporarily masked with a promoiety to alter its properties. researchgate.netsemanticscholar.org
Improving Solubility: To enhance water solubility, a hydrophilic promoiety such as a phosphate, a sugar, or an amino acid can be attached to the amino group. This is particularly useful for drugs intended for intravenous administration.
Enhancing Lipophilicity: For improved absorption across biological membranes, a lipophilic promoiety can be introduced. This could involve acylation of the amino group with a long-chain fatty acid or another lipophilic carboxylic acid.
Increasing Chemical Stability: The amino group can be a site of metabolic degradation. Converting it into a less reactive functional group, such as an amide or a carbamate (B1207046), can protect the drug from premature metabolism. nih.gov
| Prodrug Strategy | Promoieties | Effect on Physicochemical Properties |
|---|---|---|
| Increased aqueous solubility | Phosphate, Amino acids, Sugars | Enhanced |
| Increased lipophilicity | Fatty acids, Acyloxyalkyl groups | Enhanced |
| Increased chemical stability | Amides, Carbamates | Enhanced |
| Site-specific delivery | Dihydropyridine-pyridinium salt system | Enhanced brain penetration |
The release of the active drug from its prodrug form is a critical step and can occur through various enzymatic and non-enzymatic pathways. researchgate.netmdpi.com
Enzymatic Cleavage:
Cytochrome P450 (CYP) Enzymes: Aromatic amines are known substrates for CYP enzymes, particularly CYP1A2. nih.govmdpi.com These enzymes can catalyze the N-hydroxylation of the amino group, which is often the initial step in the bioactivation of arylamine-containing drugs and prodrugs. nih.gov Subsequent metabolic steps can lead to the active form of the drug.
Amidases and Esterases: If the amino group is modified to form an amide or an ester-containing carbamate, these enzymes can hydrolyze the bond to release the parent amine. nih.govrsc.org
Ureases: While less common for synthetic prodrugs, if the cyclic urea were to be part of a larger prodrug construct, ureases could potentially cleave the urea bond. nih.gov
Non-Enzymatic Cleavage:
Hydrolysis: Some prodrug linkages are designed to be labile under physiological pH conditions. For example, Schiff bases (imines) formed from the amino group are generally susceptible to hydrolysis. nih.gov The stability of a urea bond to hydrolysis is generally high, but can be influenced by neighboring group participation or steric hindrance. acs.org
Redox Reactions: Prodrugs can be designed to be activated by reduction, for instance, in the hypoxic environment of tumors. An example is the reduction of an azo or nitro group to an amine. nih.gov
| Enzyme Class | Prodrug Linkage | Activation Mechanism |
|---|---|---|
| Cytochrome P450 | Aromatic Amine | N-oxidation, N-dealkylation |
| Amidases/Esterases | Amide, Carbamate, Ester | Hydrolysis |
| Ureases | Urea | Hydrolysis |
| Reductases | Azo, Nitro | Reduction |
The design of prodrugs for aminophenyl compounds follows two main strategies: carrier-linked prodrugs and bioprecursors. philadelphia.edu.joijpsonline.com
Carrier-Linked Prodrugs: In this approach, a carrier molecule (promoiety) is covalently attached to the amino group of this compound. researchgate.net The carrier is chosen to impart desired properties to the drug, such as improved solubility or targeted delivery. The linkage between the drug and the carrier is designed to be cleaved in vivo to release the active drug. The carrier itself should be non-toxic and readily excreted. ijpsonline.com
Bioprecursors: A bioprecursor is a molecule that is metabolically converted into the active drug. researchgate.net In the context of this compound, a bioprecursor could be a compound that is, for example, oxidized or reduced to generate the aminophenyl moiety. For instance, a nitro-analogue could be reduced in vivo to the active amino compound. This approach is particularly useful for achieving site-specific drug activation, such as in hypoxic tumor tissues where reductase activity is high. nih.gov
Applications in Catalysis and Electrocatalysis (e.g., as a ligand or component in catalytic systems)
While direct catalytic applications of this compound are not extensively documented in current literature, its structural features suggest significant potential for use as a ligand in transition metal catalysis. The molecule possesses multiple potential coordination sites: the nitrogen atom of the primary amino group, the two nitrogen atoms within the diazinan-2-one ring, and the carbonyl oxygen. This versatility could allow it to act as a monodentate, bidentate, or bridging ligand, thereby influencing the electronic and steric environment of a metal center.
The aminophenyl group is a well-established coordinating moiety in a variety of catalytic systems. For instance, aminophenyl-based ligands have been utilized in palladium-catalyzed cross-coupling reactions, where the amino group can stabilize the metal center and modulate its reactivity. Similarly, the urea functionality has been incorporated into ligands designed for specific catalytic processes. Bifunctional phosphine (B1218219) ligands that include a urea group have been shown to facilitate silver-free gold(I) catalysis through hydrogen bonding interactions that assist in chloride abstraction from the metal pre-catalyst. nih.gov
The combination of these functional groups in this compound could lead to the development of novel ligands for reactions such as hydrogenation, carbonylation, and polymerization. The cyclic urea backbone could enforce a specific geometry upon coordination, potentially leading to high selectivity in asymmetric catalysis.
In the realm of electrocatalysis, urea itself is a key molecule in sustainable energy applications, particularly in urea electrolysis for hydrogen production and the electrocatalytic synthesis of urea from CO2 and nitrogen sources. escholarship.orgnih.gov While this compound is not a direct fuel source, its derivatives could be explored as components in catalyst layers or as modifiers for electrode surfaces. The aminophenyl group could be used to anchor the molecule to a conductive support, while the urea moiety could participate in substrate binding or proton transfer relays at the catalyst-electrolyte interface. The design of single-atom catalysts, often featuring metal-nitrogen coordination (M-N sites), is a rapidly advancing field, and molecules like this compound could serve as precursors for creating defined M-N coordination environments on a catalyst surface. mdpi.com
Supramolecular Chemistry and Molecular Recognition Phenomena
The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form strong, directional hydrogen bonds. The urea moiety features two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to engage in self-assembly and to recognize and bind specific guest molecules. nih.gov
In this compound, the cyclic nature of the urea group pre-organizes the N-H donors, which can lead to predictable and stable supramolecular structures. Urea derivatives are known to self-assemble into various architectures, including tapes, helices, and sheets, driven by intermolecular N-H···O=C hydrogen bonds. nih.govcjcatal.com These assemblies can lead to the formation of supramolecular polymers and organogels. cjcatal.comnih.gov The aminophenyl group adds another dimension to these interactions, potentially participating in N-H···N hydrogen bonds or π-π stacking interactions between the aromatic rings.
Molecular recognition is another key area where this compound could find application. The ability of the urea group to bind anions and other guest molecules is well-documented. nih.gov This has been exploited in the design of receptors and transporters for biologically and environmentally relevant anions. Furthermore, cyclic urea derivatives have been investigated as potent inhibitors for enzymes such as the HIV-1 protease. beilstein-journals.org In these systems, the cyclic urea scaffold is anchored in the active site of the enzyme through a network of hydrogen bonds, while the substituents engage in further van der Waals and hydrogen bonding interactions, leading to high binding affinity and specificity. beilstein-journals.org The aminophenyl group of this compound could be functionalized to target specific subsites within a biological receptor.
| Interaction Type | Participating Groups | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding (N-H···O) | Urea N-H donors and Carbonyl O acceptor | Formation of linear tapes, sheets, and polymers. |
| Hydrogen Bonding (N-H···N) | Urea N-H or Amine N-H and Amine N acceptor | Inter-molecular cross-linking of assemblies. |
| π-π Stacking | Aromatic rings of the aminophenyl groups | Stabilization of layered or columnar structures. |
| Anion-π Interactions | Electron-rich π-system and anions | Binding and recognition of anionic guests. |
| Host-Guest Interactions | Urea cavity and guest molecules | Encapsulation and recognition of small molecules or ions. |
Utilization in Analytical Chemistry as a Reagent or Component in Sensing Systems
The structural motifs of this compound make it a promising candidate for development as an analytical reagent, particularly in the field of chemical sensors (chemosensors). The primary amine on the phenyl ring serves as a convenient point for chemical modification, allowing for the attachment of signaling units such as chromophores or fluorophores.
The urea moiety is a well-established binding site for various anions, including halides, carboxylates, and phosphates, through hydrogen bonding interactions. By coupling this anion-binding urea site with a signaling unit via the aminophenyl linker, colorimetric or fluorescent sensors can be designed. In such a system, the binding of a target anion to the urea group would perturb the electronic properties of the attached signaling unit, resulting in a detectable change in color or fluorescence intensity. This principle has been successfully applied to create a variety of urea-based chemosensors for biologically important ions.
Furthermore, the compound could be incorporated into polymer membranes or immobilized on solid surfaces for the development of optical or electrochemical sensors. For instance, it could be electropolymerized via the aniline (B41778) nitrogen to form a thin film on an electrode surface. The resulting polymer film, containing accessible urea binding sites, could be used for the electrochemical detection of anions. In the context of biosensors, while the target compound itself is not enzymatic, its derivatives could be used to immobilize bioreceptors like enzymes. The detection of urea in clinical and environmental samples is of great importance, and biosensors often rely on the enzyme urease. Derivatives of this compound could be used as part of the transducer layer, for example, in an optical sensor where pH changes resulting from urea hydrolysis by urease are detected.
| Component | Function | Example Implementation with this compound |
| Analyte | The chemical species to be detected. | Biologically relevant anions (e.g., acetate, phosphate). |
| Receptor Site | The part of the sensor that binds the analyte. | The cyclic urea moiety, binding anions via hydrogen bonds. |
| Linker | Connects the receptor to the signaling unit. | The phenyl group. |
| Signaling Unit (Transducer) | Produces a measurable signal upon analyte binding. | A chromophore (e.g., nitrophenyl group) attached to the amino group. |
| Signal Output | The measurable change. | Change in color (colorimetric) or light emission (fluorometric). |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Mechanistic Understanding
Currently, there are no available academic publications or studies that specifically investigate the chemical properties, synthesis, or biological activity of 1-(4-Aminophenyl)-1,3-diazinan-2-one. Mechanistic understanding of its formation, reactivity, and potential interactions with biological systems remains to be established through future research.
Identification of Emerging Research Frontiers and Unexplored Chemical Space
The structure of this compound, featuring a substituted aminophenyl group attached to a cyclic urea (B33335) (1,3-diazinan-2-one), suggests several potential avenues for future investigation. The aminophenyl moiety is a common pharmacophore found in many biologically active molecules, implying that this compound could be a valuable scaffold in medicinal chemistry.
Unexplored areas for research include:
Medicinal Chemistry: The compound could be explored as a precursor for the synthesis of novel therapeutic agents. The primary amine group offers a reactive site for further functionalization, allowing for the creation of a library of derivatives to be screened for various biological activities.
Polymer Science: The bifunctional nature of the molecule (amine and cyclic urea) could make it a candidate as a monomer or cross-linking agent in the synthesis of novel polymers with unique properties.
Coordination Chemistry: The nitrogen and oxygen atoms in the structure could act as ligands for metal ions, suggesting potential applications in catalysis or materials science.
Prospective Methodological Advancements in Synthesis and Characterization
While no specific synthesis for this compound has been reported, general synthetic strategies for related N-aryl cyclic ureas can be proposed. A plausible route could involve the reaction of 1,3-diaminopropane (B46017) with a protected p-aminophenyl isocyanate or a related carbonylating agent, followed by deprotection.
Future methodological advancements could focus on:
Efficient Synthesis: Development of a high-yield, scalable, and cost-effective synthetic route. This might involve exploring novel catalysts or reaction conditions.
Advanced Characterization: Thorough characterization of the compound using modern analytical techniques is essential. This would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
X-ray Crystallography: To determine the precise three-dimensional structure in the solid state.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and study electronic properties.
Potential for Novel Chemical Applications Based on Mechanistic Insights
Once a fundamental mechanistic understanding of the reactivity and properties of this compound is established, several novel applications could be envisioned.
Drug Discovery: If the compound or its derivatives exhibit biological activity, mechanistic studies could reveal their mode of action, guiding the design of more potent and selective drugs. For instance, understanding how it interacts with a specific enzyme or receptor could lead to the development of targeted therapies.
Materials Science: Insights into its polymerization or coordination behavior could lead to the design of new materials with tailored optical, electronic, or mechanical properties.
Chemical Probes: The aminophenyl group can be readily diazotized and converted into other functional groups, making it a versatile intermediate for the synthesis of chemical probes to study biological processes.
Q & A
Q. Table 1: Synthetic Yields Under Varied Conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 60°C, 12 hrs | 72 | 98.5 |
| THF, 80°C, 8 hrs | 65 | 95.2 |
| Acetonitrile, 50°C, 24 hrs | 68 | 97.1 |
Advanced: How do water and elevated temperatures influence the stability of this compound, and how are hydrolysis byproducts identified?
Answer:
The compound undergoes hydrolysis at N–C bonds under aqueous, high-temperature conditions (>100°C), forming primary amines (e.g., 1-(3-aminopropyl)-2-pyrrolidonium acetate) or acetylated derivatives . Key analytical approaches include:
- LC-MS : Detects low-concentration byproducts (e.g., [M+H]⁺ peaks for APPAc at m/z 213.1).
- ¹H/¹³C NMR : Identifies acetylated moieties (δ ~2.1 ppm for CH₃CO groups).
- FT-IR : Monitors loss of carbonyl bands (1680–1700 cm⁻¹) in degraded samples.
Critical Insight : Hydrolysis kinetics follow pseudo-first-order behavior, with activation energy (~45 kJ/mol) calculated via Arrhenius plots .
Basic: What spectroscopic and crystallographic techniques are prioritized for structural characterization?
Answer:
- X-ray Diffraction (XRD) : SHELX programs are used for small-molecule refinement. For example, SHELXL resolves bond-length discrepancies (<0.01 Å precision) in diazinan-2-one derivatives .
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.2 ppm for 4-aminophenyl) and diazinan-2-one ring protons (δ 3.5–4.5 ppm).
- FT-IR/FT-Raman : Detect NH₂ stretching (3350–3450 cm⁻¹) and carbonyl vibrations (1675 cm⁻¹) .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Bands | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₶) | δ 6.75 (d, 2H), δ 4.25 (m, 2H) | Aromatic H, Ring CH₂ |
| FT-IR | 1675 cm⁻¹ | C=O Stretch |
Advanced: How do computational studies elucidate the electronic properties of the 4-aminophenyl group in supramolecular interactions?
Answer:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G**) reveal:
- The 4-aminophenyl group acts as an electron donor, with a HOMO energy of -5.8 eV, facilitating charge-transfer interactions .
- NBO Analysis : Delocalization of lone-pair electrons from NH₂ to the diazinan-2-one ring stabilizes the structure by ~15 kcal/mol.
- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic sites at the amino group, guiding reactivity predictions in drug design .
Advanced: How can contradictions between observed and predicted spectroscopic data for derivatives be resolved?
Answer:
Discrepancies often arise from solvent effects or tautomerism. Mitigation strategies include:
- Hybrid Experimental-Computational Workflows : Compare experimental FT-Raman spectra with DFT-simulated spectra (e.g., chalcone derivatives in ).
- Solvent Relaxation Studies : Use PCM models in Gaussian to account for solvent-induced shifts in NMR/UV-Vis.
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by variable-temperature ¹H NMR.
Example : A 0.3 ppm deviation in carbonyl ¹³C NMR was resolved by identifying trace water in DMSO-d₶, confirmed via Karl Fischer titration .
Basic: What are the crystallographic challenges in resolving the structure of this compound?
Answer:
- Twinned Crystals : SHELXD/SHELXE are robust for structure solution despite twinning, with HKLF 5 format handling split reflections .
- Disorder Modeling : Partial occupancy of the 4-aminophenyl group is refined using restraints (ISOR, DELU in SHELXL).
- Data Collection : High-resolution (<1.0 Å) data from synchrotron sources reduce R-factor uncertainties (<5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
